(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide
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Overview
Description
(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide is a chemical compound with a unique structure characterized by the presence of both hydroxyimino and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldimine with hydroxylamine under mild conditions to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Hydroxyimino-2-pentanone
- (E)-Hydroxyimino-2-pentanone
- (Z)-Hydroxyimino-3-pentanone
Uniqueness
(Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide is unique due to its specific configuration and the presence of both hydroxyimino and hydroxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group, which is known to enhance biological activity through various mechanisms. Its chemical structure can be represented as follows:
- Chemical Formula : C₆H₁₄N₄O₂
- Molecular Weight : 158.20 g/mol
- Antimicrobial Activity : Research has indicated that derivatives of hydroxyimino compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may share similar properties .
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases such as DYRK1A, which plays a role in cell proliferation and survival. Inhibition of DYRK1A has been linked to reduced tumor growth in glioblastoma models, indicating potential applications in cancer therapy .
- Caspase Activation : The activation of caspases, particularly caspase-9, has been observed in response to DYRK1A inhibition. This pathway leads to increased apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent .
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Cancer Treatment : By targeting DYRK1A and enhancing apoptosis in cancer cells, this compound could serve as a novel treatment for glioblastoma and possibly other malignancies.
- Diabetes Management : Inhibition of DYRK1A may also promote pancreatic beta-cell proliferation, offering a potential strategy for Type 1 and Type 2 diabetes treatment by enhancing insulin production .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activities of related hydroxyimino compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Study 2: Cancer Cell Proliferation
Research conducted on DYRK1A inhibitors revealed that compounds similar to this compound could effectively reduce glioblastoma cell proliferation through caspase activation pathways. This study highlights the importance of this compound in developing targeted therapies for aggressive cancers .
Table 1: Comparison of Biological Activities
Properties
Molecular Formula |
C5H11N3O2 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2Z)-N'-hydroxy-2-hydroxyiminopentanimidamide |
InChI |
InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4- |
InChI Key |
CIYTYIRJXZEZEB-DAXSKMNVSA-N |
Isomeric SMILES |
CCC/C(=N/O)/C(=N\O)/N |
Canonical SMILES |
CCCC(=NO)C(=NO)N |
Origin of Product |
United States |
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